Isopropyl 5-amino-2-chlorobenzoate

Vue d'ensemble

Description

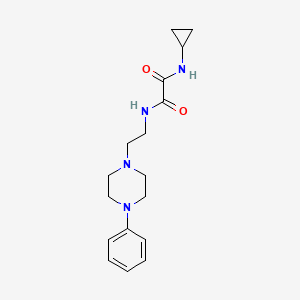

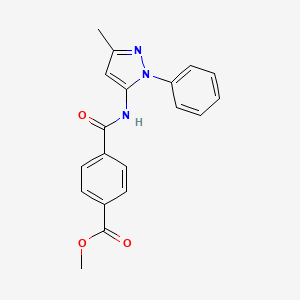

Isopropyl 5-amino-2-chlorobenzoate is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.66 . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Isopropyl 5-amino-2-chlorobenzoate consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in chemical databases such as ChemSpider .Physical And Chemical Properties Analysis

Isopropyl 5-amino-2-chlorobenzoate has a molecular weight of 213.66 . Its boiling point is 336.4ºC at 760 mmHg . More detailed physical and chemical properties can be found in specialized chemical databases .Applications De Recherche Scientifique

Chemical Synthesis and Analysis

- Isopropyl 5-amino-2-chlorobenzoate is involved in the synthesis of various chemical compounds. For instance, it is used in the formation of cyclohepta[b][1,4]benzoxazine and 11H-cyclohepta[b][1,4]benzoxazin-10-one derivatives from isomeric isopropyl-2-chlorotropones (Nozoe & Someya, 1978).

- In a study focusing on the solubility and thermodynamic modeling of 2-amino-4-chlorobenzoic acid, it was shown that understanding its solubility in various solvents is crucial for optimizing its purification process (Li et al., 2017).

Photophysical Studies

- Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid were analyzed using Fourier transform Raman and infrared spectroscopy. This study helps in understanding the molecular structure and properties of this compound (Sundaraganesan et al., 2007).

Photodecomposition Studies

- The photodecomposition of chlorobenzoic acids, which include compounds like 2-amino-4-chlorobenzoic acid, has been studied to understand how they degrade under ultraviolet irradiation and sunlight (Crosby & Leitis, 1969).

Antiviral Research

- Synthesis of derivatives like isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, structurally related to isopropyl 5-amino-2-chlorobenzoate, has been explored for potential antimalarial applications, demonstrating the compound's relevance in pharmaceutical research (Warner et al., 1977).

Coordination Chemistry

- The compound is also used in the synthesis of high-nuclearity molecules in coordination chemistry, as seen in the study of Ni(II) cluster complexes with Schiff-base ligands derived from 2-amino-5-chlorobenzoic acid (Perlepe et al., 2016).

Propriétés

IUPAC Name |

propan-2-yl 5-amino-2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHDGJHIPJRFLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 5-amino-2-chlorobenzoate | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-butyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2571520.png)

![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2571521.png)

![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2571535.png)

![N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2571537.png)